2-Bromo-3-fluoro-5-(trifluoromethoxy)pyridine

Lipophilicity Drug-likeness Physicochemical profiling

2-Bromo-3-fluoro-5-(trifluoromethoxy)pyridine (CAS 1361774-82-4) is a polyhalogenated pyridine building block with the molecular formula C6H2BrF4NO and molecular weight 259.98 g/mol. It features three distinct substituents on the pyridine core: a bromine atom at position 2, a fluorine atom at position 3, and a trifluoromethoxy (OCF3) group at position 5.

Molecular Formula C6H2BrF4NO
Molecular Weight 259.98 g/mol
CAS No. 1361774-82-4
Cat. No. B12506966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoro-5-(trifluoromethoxy)pyridine
CAS1361774-82-4
Molecular FormulaC6H2BrF4NO
Molecular Weight259.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)Br)OC(F)(F)F
InChIInChI=1S/C6H2BrF4NO/c7-5-4(8)1-3(2-12-5)13-6(9,10)11/h1-2H
InChIKeyZBMNBJSTGADQIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-fluoro-5-(trifluoromethoxy)pyridine (CAS 1361774-82-4): Procurement and Differentiation Guide for Fluorinated Pyridine Building Blocks


2-Bromo-3-fluoro-5-(trifluoromethoxy)pyridine (CAS 1361774-82-4) is a polyhalogenated pyridine building block with the molecular formula C6H2BrF4NO and molecular weight 259.98 g/mol [1]. It features three distinct substituents on the pyridine core: a bromine atom at position 2, a fluorine atom at position 3, and a trifluoromethoxy (OCF3) group at position 5 . This compound is primarily used as a synthetic intermediate in medicinal chemistry and agrochemical research, where its orthogonal reactive handles (Br for cross-coupling, F for nucleophilic aromatic substitution, and OCF3 for modulating physicochemical properties) enable modular construction of complex fluorinated scaffolds [2].

Why 2-Bromo-3-fluoro-5-(trifluoromethoxy)pyridine Cannot Be Interchanged with Common Fluorinated Pyridine Analogs


Substituting this compound with closely related fluorinated pyridines such as 2-bromo-5-(trifluoromethoxy)pyridine (CAS 888327-36-4) or 2-bromo-3-(trifluoromethoxy)pyridine (CAS 1206978-11-1) is not scientifically valid due to fundamentally different substitution patterns that alter regioselectivity, physicochemical properties, and downstream synthetic utility [1]. The presence of the fluorine atom at the 3-position adjacent to the bromine at the 2-position creates a unique electronic environment that affects both cross-coupling reactivity (via ortho-halogen effects) and nucleophilic aromatic substitution (SNAr) regioselectivity relative to non-fluorinated or differently fluorinated analogs [2]. The following evidence dimensions quantify these differentiation points.

2-Bromo-3-fluoro-5-(trifluoromethoxy)pyridine: Quantitative Differentiation Evidence for Procurement Decisions


Computed Physicochemical Property Differentiation: LogP and Molecular Weight vs. Non-Fluorinated Analogs

Computational prediction data indicates that 2-bromo-3-fluoro-5-(trifluoromethoxy)pyridine has a calculated LogP of approximately 3.3 [1]. When compared to the des-fluoro analog 2-bromo-5-(trifluoromethoxy)pyridine (predicted LogP ~2.6-2.8), the addition of the 3-fluoro substituent increases lipophilicity by approximately 0.5-0.7 LogP units, consistent with established class-level effects of aromatic fluorine substitution on partition coefficients [2]. This difference is meaningful for compound selection where modulating lipophilicity is critical for membrane permeability or metabolic stability optimization.

Lipophilicity Drug-likeness Physicochemical profiling

Trifluoromethoxy Group Lipophilicity Contribution: Quantitative Comparison with Methoxy and Trifluoromethyl Analogs

A systematic study of aliphatic trifluoromethoxy-containing compounds demonstrated that the OCF3 group increases lipophilicity (LogD) by 0.7-1.4 units compared to the methoxy (OCH3) substituent, while exhibiting lipophilicity nearly equivalent to the CF3 group [1]. Although this study was conducted on aliphatic derivatives, the electronic properties governing the OCF3 substituent's lipophilicity contribution are broadly applicable to aromatic systems including pyridines [2]. This class-level inference establishes that 2-bromo-3-fluoro-5-(trifluoromethoxy)pyridine possesses intrinsically higher lipophilicity than would a hypothetical methoxy analog.

Lipophilicity Metabolic stability OCF3 substituent effects

Polar Surface Area and Rotatable Bond Differentiation vs. Non-Fluorinated Pyridine Analogs

2-Bromo-3-fluoro-5-(trifluoromethoxy)pyridine exhibits a calculated Polar Surface Area (PSA) of 22 Ų and contains 2 rotatable bonds [1]. In comparison, the des-fluoro analog 2-bromo-5-(trifluoromethoxy)pyridine (CAS 888327-36-4) has a similar PSA range (approximately 22-23 Ų) but differs in molecular weight (260 vs. 242 g/mol) due to the absence of the 3-fluoro substituent . The additional fluorine atom contributes approximately 18 g/mol to the molecular weight while preserving a low PSA, a combination that may favorably influence blood-brain barrier permeability predictions and oral bioavailability parameters [2].

Physicochemical properties Drug-likeness ADME prediction

Trifluoromethoxy Pyridine Structural and Conformational Basis from X-ray Crystallography

The first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines, including 2-, 3-, and 4-substituted regioisomers, have been reported by Manteau et al. (2010) [1]. These structures revealed that the OCF3 group adopts a preferred conformation where the CF3 moiety is oriented out of the pyridine plane, with torsion angles and bond lengths providing definitive structural parameters that inform molecular docking and structure-based design. While 2-bromo-3-fluoro-5-(trifluoromethoxy)pyridine itself has not been crystallographically characterized, the isomeric 2-(trifluoromethoxy)pyridine structure serves as a direct regioisomeric comparator, establishing a structural baseline for this compound class [2].

Structural biology Conformational analysis X-ray crystallography

Bromine Reactivity Hierarchy in Suzuki-Miyaura Cross-Coupling: Class-Level Differentiation from Chlorinated Analogs

Studies on chemoselective Suzuki-Miyaura cross-coupling of polyhalogenated pyridines have established a well-defined reactivity hierarchy: -Br > -OSO2F > -Cl [1]. This class-level inference indicates that 2-bromo-3-fluoro-5-(trifluoromethoxy)pyridine is expected to undergo oxidative addition at the C2-Br bond preferentially over any potential competing chloride-bearing analogs. Furthermore, site-selective Suzuki-Miyaura reactions of halogenated pyridines demonstrate that the presence of a fluorine substituent ortho to bromine (as in this compound) can modulate coupling efficiency and regioselectivity compared to non-fluorinated or meta-fluorinated analogs [2].

Cross-coupling Suzuki-Miyaura Chemoselectivity Pd catalysis

Availability and Commercial Supply Differentiation: Stock Status and Supplier Diversity Assessment

As of April 2026, 2-bromo-3-fluoro-5-(trifluoromethoxy)pyridine (CAS 1361774-82-4) is available from approximately 9 commercial suppliers with catalog listings, including Enamine, Angene International, and multiple Chinese vendors, with typical purities of 95-97% [1]. Lead times range from 2-5 days for in-stock quantities. In contrast, the regioisomeric comparator 2-bromo-5-(trifluoromethoxy)pyridine (CAS 888327-36-4) is more broadly available (>15 suppliers including Sigma-Aldrich, Bidepharm) with generally lower unit pricing . This differential availability profile may influence procurement decisions for time-sensitive research programs where supply chain diversity and rapid access are critical.

Procurement Supply chain Commercial availability

Recommended Application Scenarios for 2-Bromo-3-fluoro-5-(trifluoromethoxy)pyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Programs Requiring Fine-Tuned Lipophilicity (LogP ~3.3) for CNS or Membrane-Permeable Candidates

Based on its calculated LogP of approximately 3.3 and low PSA of 22 Ų [1], this building block is suitable for medicinal chemistry programs targeting central nervous system (CNS) penetration or membrane permeability optimization. The combination of a trifluoromethoxy group (contributing 0.7-1.4 LogD units relative to methoxy) and an ortho-fluorine substituent provides a tunable lipophilicity window that may improve CNS MPO scores relative to non-fluorinated pyridine analogs [2]. Programs designing kinase inhibitors, GPCR modulators, or ion channel ligands where passive diffusion is a design parameter may benefit from incorporating this scaffold.

Sequential Cross-Coupling Strategies Exploiting Orthogonal Br and F Reactivity

The compound's 2-bromo substituent enables efficient Pd-catalyzed Suzuki-Miyaura cross-coupling (reactivity hierarchy: Br > OSO2F > Cl), while the 3-fluoro group can subsequently participate in nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions [1]. This orthogonal reactivity profile supports sequential derivatization strategies: first, installation of an aryl/heteroaryl group via C2-Br coupling; second, displacement of C3-F with amine, alkoxide, or thiol nucleophiles. This differs from 2-bromo-5-(trifluoromethoxy)pyridine, which lacks the C3-F SNAr handle and therefore limits downstream functionalization options [2].

Agrochemical Lead Optimization Requiring Enhanced Metabolic Stability via OCF3 Incorporation

The trifluoromethoxy group is a validated structural motif in commercial agrochemicals including the fungicide Thifluzamide, insecticide Triflumuron, and plant growth regulator Flurprimidol [1]. Incorporating this building block into agrochemical lead series may confer favorable metabolic stability and bioavailability characteristics associated with the OCF3 substituent. While microsomal stability data specific to this compound are not available, class-level studies indicate that OCF3-containing compounds exhibit distinct metabolic profiles compared to OCH3 and CF3 analogs, though with variable effects on intrinsic clearance depending on the scaffold context [2]. This compound is particularly relevant for programs developing succinate dehydrogenase inhibitors (SDHI) or chitin synthesis inhibitors where OCF3-pyridine motifs are established pharmacophores.

Structure-Based Drug Design Leveraging Experimentally Validated OCF3-Pyridine Conformational Parameters

For research programs employing molecular docking, molecular dynamics simulations, or fragment-based drug design, this compound class benefits from experimentally determined X-ray crystallographic data for (trifluoromethoxy)pyridines [1]. The validated bond lengths (C-OCF3: ~1.38-1.40 Å) and preferred torsion angles (~80-90° out-of-plane) provide structurally accurate parameters for computational modeling, reducing the uncertainty associated with purely force-field-predicted geometries. This is particularly valuable for projects where the OCF3 group is positioned within a protein binding pocket and accurate conformational sampling is critical for hit-to-lead optimization [2].

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